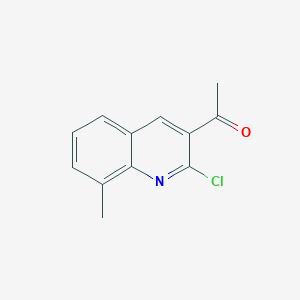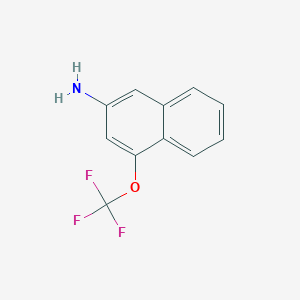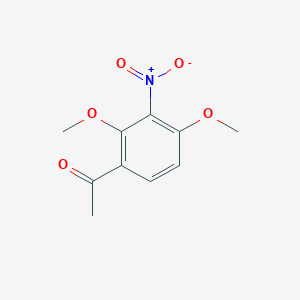![molecular formula C8H4BrN3 B11882621 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ブロモイミダゾ[1,5-a]ピリジン-3-カルボニトリルは、1位に臭素原子、3位にシアノ基を持つ融合イミダゾ-ピリジン環系を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件: 1-ブロモイミダゾ[1,5-a]ピリジン-3-カルボニトリルは、適切な前駆体の環化を含む複数段階のプロセスによって合成できます。 一般的な方法の1つは、2-アミノピリジンとα-ブロモケトンを特定の条件下で反応させてイミダゾ-ピリジンコアを形成し、続いて臭素化とシアノ基の導入を行う方法です . 反応条件は通常、酢酸エチルなどの溶媒と、tert-ブチルヒドロペルオキシド(TBHP)などの触媒を使用して、環化と臭素化を促進します .
工業生産方法: 1-ブロモイミダゾ[1,5-a]ピリジン-3-カルボニトリルの工業生産は、同様の合成経路を使用しますが、収率と純度を最適化してより大規模に行うことができます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類: 1-ブロモイミダゾ[1,5-a]ピリジン-3-カルボニトリルは、以下のものを含むさまざまな化学反応を起こします。
置換反応: 臭素原子は、適切な条件下でアミンやチオールなどの他の求核剤で置換できます。
酸化と還元: この化合物は、酸化と還元反応に関与し、イミダゾ-ピリジン環中の窒素原子の酸化状態を変化させることができます。
環化反応: シアノ基は、環化反応を起こして追加の融合環系を形成できます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。条件は通常、極性非プロトン性溶媒と塩基を使用して置換を促進します。
酸化と還元: 過酸化水素や水素化ホウ素ナトリウムなどの試薬をそれぞれ酸化と還元反応に使用できます。
環化反応: ルイス酸や塩基などの触媒は、シアノ基を含む環化反応を促進することができます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな置換イミダゾ-ピリジン誘導体を生成することができ、環化反応は複雑な融合環系を生成することができます。
科学研究における用途
1-ブロモイミダゾ[1,5-a]ピリジン-3-カルボニトリルは、科学研究において幅広い用途があります。
科学的研究の応用
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
作用機序
1-ブロモイミダゾ[1,5-a]ピリジン-3-カルボニトリルの作用機序は、生物学的システムにおける分子標的および経路との相互作用に関与しています。この化合物は、特定の酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的および経路は、特定の用途および使用状況によって異なります .
類似の化合物との比較
1-ブロモイミダゾ[1,5-a]ピリジン-3-カルボニトリルは、以下のものなどの他の類似の化合物と比較できます。
3-ブロモイミダゾ[1,2-a]ピリジン: この化合物は、同様のイミダゾ-ピリジンコアを持っていますが、臭素原子の位置が異なり、シアノ基がありません.
イミダゾ[1,5-a]ピリジン誘導体: これらの誘導体は、イミダゾ-ピリジンコアを共有していますが、さまざまな位置に異なる置換基を持つ場合があり、化学的および生物学的特性が異なります.
類似化合物との比較
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: This compound has a similar imidazo-pyridine core but differs in the position of the bromine atom and the absence of the cyano group.
Imidazo[1,5-a]pyridine Derivatives: These derivatives share the imidazo-pyridine core but may have different substituents at various positions, leading to different chemical and biological properties.
特性
分子式 |
C8H4BrN3 |
|---|---|
分子量 |
222.04 g/mol |
IUPAC名 |
1-bromoimidazo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-1-2-4-12(6)7(5-10)11-8/h1-4H |
InChIキー |
IFUNCXADSHSLMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(N2C=C1)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)

![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)

![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)




